Prostate Regression Speed: Osaterone Acetate vs. Delmadinone Acetate in Canine BPH
In a multicenter randomized clinical trial, osaterone acetate (oral, 0.25 mg/kg/day for 7 days) reduced prostate volume significantly more quickly than delmadinone acetate (single IM/SC injection, 3 mg/kg) in 142 dogs with BPH. The between-drug difference was most pronounced within the first 14–28 days post-treatment [1].
| Evidence Dimension | Rate of prostate volume reduction |
|---|---|
| Target Compound Data | Significantly faster volume reduction (p<0.05) |
| Comparator Or Baseline | Delmadinone acetate: slower reduction rate |
| Quantified Difference | Statistically significant difference within first 14-28 days (exact magnitude not reported in abstract) |
| Conditions | Multicenter RCT; 73 dogs osaterone group vs. 69 dogs delmadinone group; 180-day monitoring period |
Why This Matters
For researchers modeling BPH regression kinetics, faster onset with osaterone acetate enables shorter study timelines and more pronounced early-phase endpoints.
- [1] Albouy M, Sanquer A, Maynard L, Eun HM. Efficacies of osaterone and delmadinone in the treatment of benign prostatic hyperplasia in dogs. Vet Rec. 2008;163(6):179-183. View Source
